Inhibition of Viral Entry Pathways in Hepatitis C Virus (HCV) Infection
Chlorcyclizine (CCZ) exerts its primary anti-HCV activity by specifically targeting the early stages of viral entry, preventing establishment of infection in hepatocytes. As a first-generation antihistamine with repurposed antiviral properties, CCZ's mechanism diverges fundamentally from direct-acting antivirals (DAAs) that target viral replication enzymes. Its potency against diverse HCV genotypes positions it as a promising candidate for inclusion in combination therapies, particularly in resource-limited settings where cost-effective options are critical [4].
Role in Disrupting HCV Glycoprotein-Mediated Host Cell Fusion
CCZ directly targets the HCV E1 glycoprotein, specifically interfering with the membrane fusion process essential for viral entry. Structural and functional analyses demonstrate that CCZ binds a hydrophobic pocket within E1 adjacent to the putative fusion peptide domain (Glu270-Thr287). This binding induces conformational constraints that prevent the fusogenic rearrangement of E1 required for host and viral membrane fusion. Key evidence includes: - Resistance Mapping: In vitro selection of CCZ-resistant HCV variants revealed six missense mutations in E1, five clustered within the fusion peptide (e.g., N276K, T280A). These mutant viruses exhibit complete resistance to CCZ-mediated fusion inhibition while maintaining wild-type infectivity [2]. - Direct Binding Validation: Photoactivatable CCZ-diazirine-biotin conjugate crosslinking experiments confirmed covalent binding to E1 in both HCV-infected cells and recombinant E1/E2 complexes. Mass spectrometry identified crosslinking sites within the fusion peptide-proximal region [2]. - Molecular Docking: Simulations predict CCZ forms extensive hydrophobic interactions with conserved residues in the E1 pocket (e.g., Leu279, Phe284, Val265), stabilizing the glycoprotein in a fusion-incompetent state [2].
Table 1: Chlorcyclizine Resistance-Associated Substitutions in HCV E1 Glycoprotein | Amino Acid Position | Wild-Type Residue | Mutant Residue | Location Relative to Fusion Domain | Resistance Fold-Change | |-------------------------|------------------------|---------------------|--------------------------------------|----------------------------| | 265 | Val (V) | Ile (I) | Adjacent to fusion peptide | 12.5 | | 276 | Asn (N) | Lys (K) | Putative fusion peptide | >50 | | 278 | Gly (G) | Arg (R) | Putative fusion peptide | 28.3 | | 280 | Thr (T) | Ala (A) | Putative fusion peptide | 42.1 | | 283 | Ala (A) | Val (V) | Putative fusion peptide | 15.7 | | 284 | Phe (F) | Leu (L) | Hydrophobic pocket residue | 8.9 |
Modulation of Cholesterol-Dependent Endocytic Processes
Beyond direct E1 inhibition, CCZ perturbs host factors critical for HCV entry, particularly cholesterol-dependent endocytic trafficking. HCV relies on clathrin-mediated endocytosis and endosomal acidification for productive infection, processes requiring membrane cholesterol integrity. CCZ and its optimized derivatives (e.g., UK-1A) significantly reduce HCV uptake by: - Cholesterol Trafficking Disruption: As a cationic amphiphilic drug (CAD), CCZ accumulates in lysosomes and impairs cholesterol egress, depleting plasma membrane cholesterol essential for HCV glycoprotein clustering and CD81 receptor mobility [1] [4]. - Synergy Evidence: Combining CCZ derivatives with cyclodextrin (a cholesterol-depleting agent) enhances anti-HCV activity, while cholesterol replenishment partially restores viral entry susceptibility [4]. - Liver-Specific Pharmacokinetics: Preclinical pharmacokinetic profiling of lead CCZ derivative UK-1A demonstrates exceptional liver partitioning (AUC liver/plasma ratio >15) and sustained hepatic exposure after oral dosing. This correlates with potent in vivo efficacy in humanized liver chimeric mice, reducing HCV RNA by >3-log10 after 4 weeks of monotherapy [4].
Table 2: In Vitro Anti-HCV Profile and Selectivity of Chlorcyclizine Derivatives | Compound | EC₅₀ (nM) HCV GT1a | EC₅₀ (nM) HCV GT2a | CC₅₀ (μM) Huh7.5.1 | Selectivity Index (CC₅₀/EC₅₀) | H1 Receptor Antagonism IC₅₀ (nM) | |--------------------|--------------------------|--------------------------|--------------------------|-------------------------------------|---------------------------------------| | Chlorcyclizine (CCZ) | 1400 ± 210 | 3200 ± 460 | >100 | >71 | 3.2 ± 0.8 | | UK-1A | 12.1 ± 2.3 | 18.9 ± 3.1 | 68.5 ± 9.2 | 5662 | 4850 ± 620 | | UK-2B | 9.8 ± 1.1 | 14.3 ± 2.6 | >100 | >10204 | >10000 | | UK-3C | 28.7 ± 4.5 | 35.2 ± 5.8 | 82.3 ± 11.7 | 2867 | 7120 ± 890 |
Broad-Spectrum Antiviral Efficacy Against Flaviviruses
Activity Against Zika Virus NS2B-NS3 Protease Inhibition
Structure-based virtual screening of FDA-approved drugs identified CCZ as a potent inhibitor of Zika virus (ZIKV) NS2B-NS3 protease, a serine protease essential for polyprotein processing and viral maturation. Key findings include: - Binding Affinity: CCZ exhibits superior docking scores (Grid score -24.8 kcal/mol) compared to the crystallographic ligand of ZIKV NS2B-NS3 protease (PDB: 5H4I; Grid score -15.6 kcal/mol). It occupies the substrate-binding cleft through hydrophobic interactions with catalytic residues, particularly Tyr161 – a critical residue for substrate recognition [5]. - Biochemical Validation: CCZ reduces ZIKV-induced cytopathic effect in Vero cells with EC₅₀ = 69.0 ± 7.3 μM (Selectivity Index = 1.9). Though cytotoxicity limits its index, the antiviral activity confirms target engagement [5]. - Dynamic Stability: Molecular dynamics simulations (100 ns) reveal stable binding of CCZ within the protease cleft, maintaining <2 Å root-mean-square deviation (RMSD) throughout the simulation. Key interactions include π-stacking with His51 and hydrogen bonding with Asp75 [5].
Table 3: Molecular Docking and Dynamics Analysis of Chlorcyclizine Binding to Flaviviral Targets | Viral Target | PDB ID | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues | Simulation Stability (RMSD Å) | |------------------------------|------------|-----------------------|-------------------------------|------------------------------------|-----------------------------------| | ZIKV NS2B-NS3 Protease | 5H4I | Glide | -24.8 | Tyr161, His51, Asp75, Ser135 | 1.82 (100 ns) | | DENV NS2B-NS3 Protease | 3U1I | AutoDock Vina | -9.7 | Gly82, Asn152, Lys73, Tyr150 | 2.15 (50 ns) | | HCV E1 Glycoprotein (Homology) | N/A | Rosetta | N/A | Val265, Leu279, Phe284, Asn276 | 1.95 (200 ns) |
Comparative Analysis of Antiviral Targets Across Viral Genotypes
CCZ exhibits distinct genotype-dependent antiviral profiles against Flaviviridae, highlighting its polypharmacology: - HCV Genotype Specificity: Original CCZ shows moderate potency against GT1a (EC₅₀ ~1.4 μM) and GT2a (EC₅₀ ~3.2 μM). However, optimized derivatives like UK-1A achieve near-pangenotypic inhibition, with EC₅₀ <50 nM against GT1-7 in cell culture models. This suggests that chemical optimization overcomes natural genotype variability in E1 [4]. - Flavivirus Protease Conservation: The NS2B-NS3 protease substrate-binding cleft is structurally conserved across Zika, Dengue, and West Nile viruses. Despite this, CCZ's ZIKV protease inhibition (EC₅₀ ~69 μM) is notably weaker than its anti-HCV activity. This divergence arises from: - Target Accessibility: HCV E1 is virion-surface exposed, enabling extracellular drug action, whereas NS2B-NS3 is intracellular. - Enzyme Plasticity: Flavivirus proteases undergo larger conformational shifts during catalysis than HCV's static E1 pocket, reducing CCZ's binding stability [5]. - Combination Potential: CCZ derivatives synergize with DAAs targeting HCV NS5A (e.g., daclatasvir) and NS3/4A (e.g., grazoprevir), reducing viral rebound in vitro. This positions CCZ-based entry inhibitors as complementary components in multi-targeted regimens against resistant strains [4].
Table 4: Chlorcyclizine-Derived Compounds Mentioned in Text | Compound Name | Chemical Classification | Primary Antiviral Target | Development Status | |-------------------|------------------------------|------------------------------|------------------------| | Chlorcyclizine (CCZ) | Piperazine-class antihistamine | HCV E1 glycoprotein | Repurposed investigational | | UK-1A | CCZ derivative (Structure undisclosed) | HCV E1 & host cholesterol trafficking | Preclinical optimization | | UK-2B | CCZ derivative | HCV E1 glycoprotein | Preclinical screening | | UK-3C | CCZ derivative | HCV E1 glycoprotein | Preclinical screening |